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molecular formula C10H20O B8736681 2,3,5,5-Tetramethylhexanal CAS No. 68391-29-7

2,3,5,5-Tetramethylhexanal

Cat. No. B8736681
M. Wt: 156.26 g/mol
InChI Key: COJYJCJUBHUSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05665696

Procedure details

235 g of the propenal from Example 71 (1.48 moles) were hydrogenated on a Parr shaker with 2.5 g of 5% Pd on carbon. The resulting propanal, 231.8 g, was distilled to afford 221.7 g of purified product (96% yield). BP 59° C./5 mmHg; 1H-NMR (300 MHz), spectra consistent with assigned structures; 13C-NMR (75 MHz), spectra consistent with assigned structures; IR (Neat), 2980, 2700, 1730, 1480, 1370; MS (m/e), 141 (M+ -15), 123, 98, 83, 57 (Base);
Quantity
235 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]([CH:5]([CH3:11])[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8])[CH:3]=[O:4]>[Pd]>[CH3:1][CH:2]([CH:5]([CH3:11])[CH2:6][C:7]([CH3:8])([CH3:10])[CH3:9])[CH:3]=[O:4]

Inputs

Step One
Name
Quantity
235 g
Type
reactant
Smiles
C=C(C=O)C(CC(C)(C)C)C
Step Two
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting propanal, 231.8 g, was distilled

Outcomes

Product
Name
Type
product
Smiles
CC(C=O)C(CC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 221.7 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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